2-(Hydroxymethyl)-6-nitrophenol
Overview
Description
2-(Hydroxymethyl)-6-nitrophenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-(hydroxymethyl)phenol. The reaction typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)-6-nitrophenol.
Reduction: The nitro group can be reduced to an amino group, yielding 2-(hydroxymethyl)-6-aminophenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-6-nitrophenol
Reduction: 2-(Hydroxymethyl)-6-aminophenol
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-nitrophenol
- 2-(Hydroxymethyl)-5-nitrophenol
- 2-(Hydroxymethyl)-3-nitrophenol
Uniqueness
2-(Hydroxymethyl)-6-nitrophenol is unique due to the specific positioning of the hydroxymethyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDBJKYHHXINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571469 | |
Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-71-1 | |
Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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